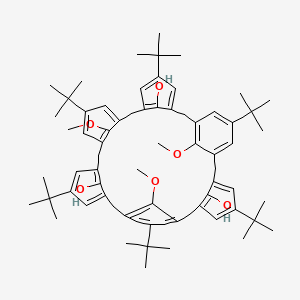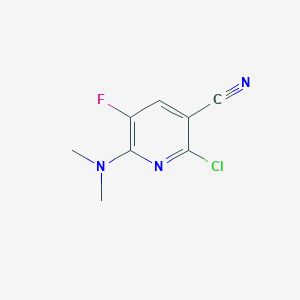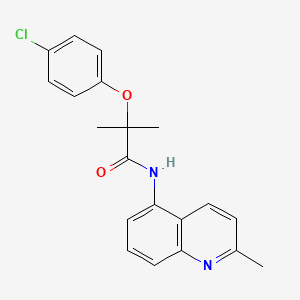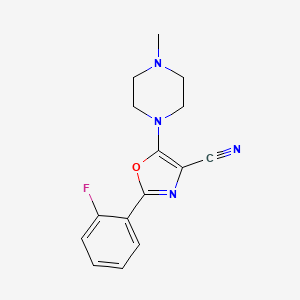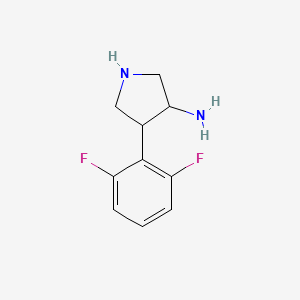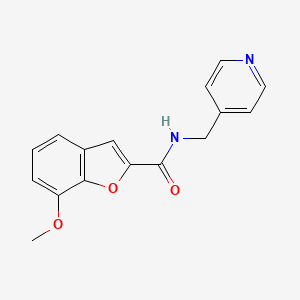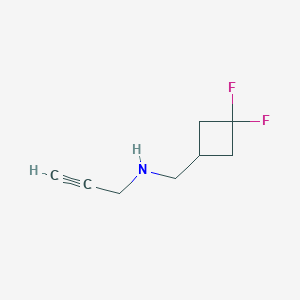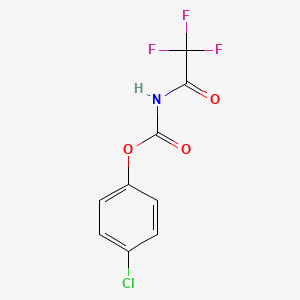![molecular formula C19H17N3OS B14874612 N-(2-cyano-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide](/img/structure/B14874612.png)
N-(2-cyano-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of cyanoacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-cyano-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell cycle regulation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-((2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide
Uniqueness
What sets N-(2-cyano-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide apart is its specific benzo-thieno-pyrrole core, which imparts unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its value in scientific research and industrial applications .
Properties
Molecular Formula |
C19H17N3OS |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-cyano-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-b]pyrrol-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C19H17N3OS/c1-11-6-8-12(9-7-11)18(23)22-17-14(10-20)21-19-16(17)13-4-2-3-5-15(13)24-19/h6-9,21H,2-5H2,1H3,(H,22,23) |
InChI Key |
MTCVLASTHBNYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


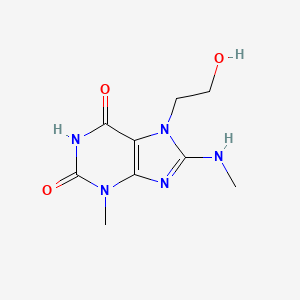

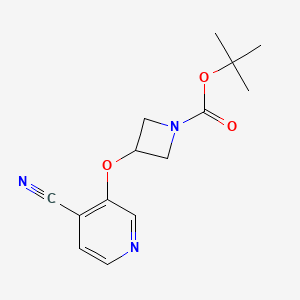
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B14874547.png)

